Elevated Lipophilicity Versus Methoxy and Ethoxy Congeners
4-Cyclopropoxy-N-methylaniline exhibits a computed XLogP3-AA of 2.4, which is 0.3 log units higher than both 4-methoxy-N-methylaniline (XLogP3 2.1) and 4-ethoxy-N-methylaniline (XLogP3 2.1) [1][2]. This difference, while modest, positions the cyclopropoxy derivative in a more favorable lipophilicity range for passive membrane permeability without exceeding typical drug-like thresholds.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 4-Methoxy-N-methylaniline: XLogP3 = 2.1; 4-Ethoxy-N-methylaniline: XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP = +0.3 versus both methoxy and ethoxy analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A ΔXLogP of +0.3 can translate to a measurable increase in passive permeability (P_app) in Caco-2 or PAMPA assays, making the cyclopropoxy variant the preferred choice when a balance of solubility and permeability is required.
- [1] PubChem Compound Summary CID 72228464, 4-Cyclopropoxy-N-methylaniline. https://pubchem.ncbi.nlm.nih.gov/compound/1243322-80-6 (accessed May 2026). View Source
- [2] PubChem Compound Summary CID 22250, 4-Methoxy-N-methylaniline (XLogP3 2.1); PubChem Compound Summary CID 579022, 4-Ethoxy-N-methylaniline (XLogP3 2.1). https://pubchem.ncbi.nlm.nih.gov/compound/5961-59-1; https://pubchem.ncbi.nlm.nih.gov/compound/3154-18-5 (accessed May 2026). View Source
